

# A Comparative Guide to the Crystal Structure of Brominated Thiophene Carboxylic Acids

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## Compound of Interest

Compound Name: *3,5-Dibromothiophene-2-carboxylic acid*

Cat. No.: *B1298461*

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While the precise X-ray crystal structure of **3,5-Dibromothiophene-2-carboxylic acid** is not publicly available, this guide offers a comparative analysis of closely related brominated thiophene carboxylic acids. By examining the crystallographic data of these analogs, researchers can infer valuable structural insights, understand the influence of substituent positioning on molecular packing, and inform the design of novel therapeutic agents and functional materials. This guide presents a side-by-side comparison of the crystal structures of 5-Bromothiophene-2-carboxylic acid and 3-Bromothiophene-2-carboxylic acid, alongside the parent compound, Thiophene-2-carboxylic acid, to provide a clear contextual reference.

## Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for Thiophene-2-carboxylic acid and its bromo-substituted derivatives. These parameters are fundamental to defining the crystal lattice and the arrangement of molecules within it.

| Parameter                   | Thiophene-2-carboxylic acid                    | 5-Bromothiophene-2-carboxylic acid               | 3-Bromothiophene-2-carboxylic acid               |
|-----------------------------|--|--|--|
| Chemical Formula            | C <sub>5</sub> H <sub>4</sub> O <sub>2</sub> S | C <sub>5</sub> H <sub>3</sub> BrO <sub>2</sub> S | C <sub>5</sub> H <sub>3</sub> BrO <sub>2</sub> S |
| Molecular Weight            | 128.15 g/mol                                   | 207.05 g/mol                                     | 207.05 g/mol                                     |
| Crystal System              | Monoclinic                                     | Monoclinic                                       | Monoclinic                                       |
| Space Group                 | P2 <sub>1</sub> /c                             | P2 <sub>1</sub> /c                               | P2 <sub>1</sub> /c                               |
| Unit Cell Dimensions        |  |  |  |
| a                           | 5.67 Å   | 11.496 Å   | 10.33 Å  |
| b                           | 5.03 Å   | 5.925 Å  | 6.55 Å   |
| c                           | 19.57 Å  | 9.87 Å   | 9.85 Å   |
| α                           | 90°  | 90°  | 90°  |
| β                           | 98.2°  | 108.38°  | 106.7°   |
| γ                           | 90°  | 90°  | 90°  |
| Unit Cell Volume            | 552.4 Å <sup>3</sup>                           | 638.2 Å <sup>3</sup>                             | 638.1 Å <sup>3</sup>                             |
| Density (calculated)        | 1.54 g/cm <sup>3</sup>                         | 2.15 g/cm <sup>3</sup>                           | 2.15 g/cm <sup>3</sup>                           |
| Molecules per Unit Cell (Z) | 4  | 4  | 4  |
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## Experimental Protocol: Single-Crystal X-ray Diffraction

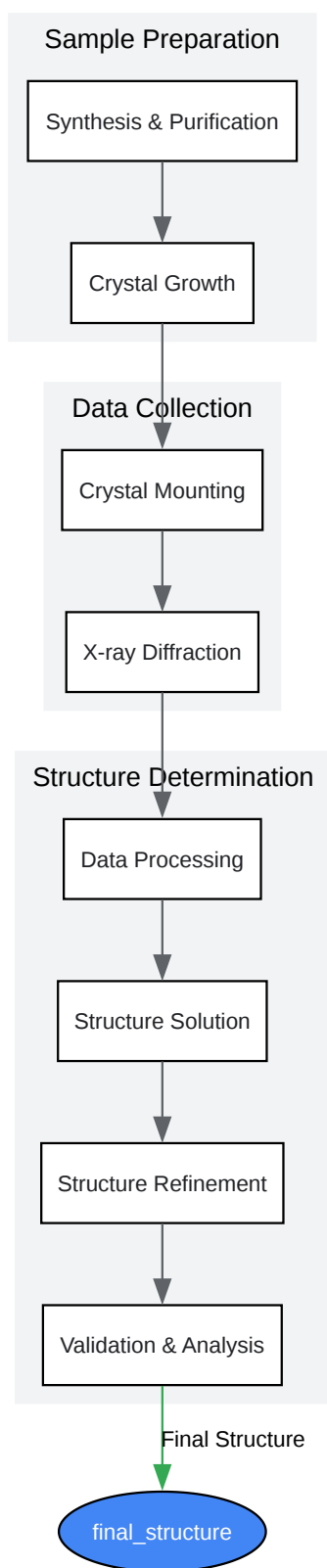
The determination of the crystal structures presented in this guide follows a standardized experimental workflow for small organic molecules.

- **Crystal Growth:** High-quality single crystals of the target compound are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. The choice of solvent is critical and is often determined empirically.

- **Crystal Mounting:** A suitable single crystal, typically with dimensions in the range of 0.1-0.3 mm, is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled, usually to 100-120 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.
- **Data Processing:** The collected diffraction images are processed to determine the intensities and positions of the diffraction spots. This data is then corrected for various experimental factors to yield a set of structure factors.
- **Structure Solution and Refinement:** The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. This map is then used to build an initial molecular model. The atomic positions and other parameters are then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.

## Experimental Workflow

The following diagram illustrates the logical workflow for a single-crystal X-ray diffraction experiment.



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Caption: A flowchart outlining the key stages of a single-crystal X-ray diffraction experiment.

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